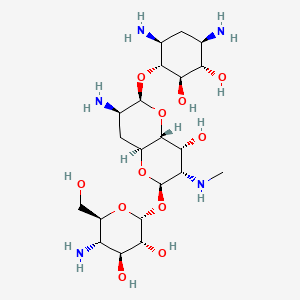

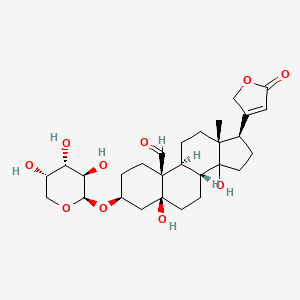

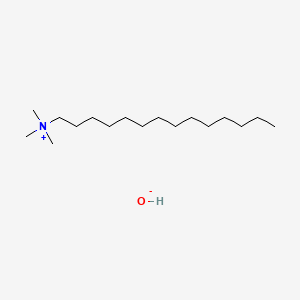

![molecular formula C7H5NO2S B1230395 4H-チエノ[3,2-b]ピロール-5-カルボン酸 CAS No. 39793-31-2](/img/structure/B1230395.png)

4H-チエノ[3,2-b]ピロール-5-カルボン酸

概要

説明

D-アミノ酸オキシダーゼ阻害剤は、D-アミノ酸オキシダーゼ酵素の活性を阻害する化合物です。 この酵素はD-アミノ酸の酸化脱アミノ反応を触媒し、対応するα-ケト酸、アンモニア、過酸化水素に変換します 。 この酵素の阻害は、特に統合失調症などの神経疾患の治療に潜在的な治療効果があります .

科学的研究の応用

D-Amino Acid Oxidase Inhibitors have a wide range of scientific research applications:

作用機序

D-アミノ酸オキシダーゼ阻害剤の作用機序は、D-アミノ酸オキシダーゼ酵素の阻害を伴います。 この酵素はD-アミノ酸の酸化脱アミノ反応を触媒し、その阻害はD-セリンなどのD-アミノ酸のレベル上昇につながります 。 D-セリンは、シナプス可塑性と認知機能に関与するN-メチル-D-アスパラギン酸受容体の共同アゴニストとして機能します 。 酵素を阻害することにより、これらの阻害剤はこれらの受容体の機能を強化し、神経疾患の治療に潜在的な治療効果をもたらします .

類似の化合物:

安息香酸ナトリウム: 統合失調症の治療に臨床試験で有望な結果を示した既知のD-アミノ酸オキシダーゼ阻害剤.

ルバダキシスタット (TAK-831): 統合失調症における認知機能への影響について研究されているもう1つの強力な阻害剤.

化合物30 (CPD30): 動物モデルで認知増強効果を示した新規阻害剤.

ユニークさ: D-アミノ酸オキシダーゼ阻害剤は、D-アミノ酸オキシダーゼ酵素を特異的に標的とし、D-セリンなどのD-アミノ酸のレベルを上昇させることができるという点でユニークです。 この特異性は、様々な生理学的プロセスにおけるD-アミノ酸の役割を研究し、神経疾患の新しい治療戦略を開発するための貴重なツールとなります .

生化学分析

Biochemical Properties

4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. . The compound acts as an inhibitor of KDM1A, thereby influencing gene transcription. Additionally, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid has shown activity against the RNA-dependent RNA polymerase of hepatitis C virus, making it a potential antiviral agent .

Cellular Effects

The effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the activity of D-amino acid oxidase (DAO) in CHO cells, which leads to an increase in D-serine levels . This inhibition can impact cell signaling pathways, particularly those involving N-methyl-D-aspartate (NMDA) receptors. Furthermore, the compound’s interaction with KDM1A affects gene expression by altering the methylation status of histones, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of KDM1A, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from lysine residues on histones, leading to changes in gene expression. Additionally, the compound’s inhibition of DAO results in elevated levels of D-serine, which acts as a co-agonist for NMDA receptors, thereby modulating synaptic transmission and neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of KDM1A and DAO, resulting in prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits KDM1A and DAO without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as KDM1A and DAO, influencing the methylation status of histones and the levels of D-serine, respectively . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be cell-permeable, allowing it to enter cells and exert its effects . Once inside the cell, it can interact with various biomolecules and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with KDM1A and influences gene expression . Additionally, its presence in the cytoplasm allows it to inhibit DAO and modulate cellular metabolism . The targeting signals and post-translational modifications that direct the compound to specific compartments are still being studied to fully understand its subcellular dynamics .

準備方法

合成経路と反応条件: D-アミノ酸オキシダーゼ阻害剤の合成には、通常、酵素の活性部位と相互作用する小さな極性分子の生成が含まれます。 1つのアプローチは、芳香族置換基と酸性ヘッドグループを使用し、阻害活性を最適化するために系統的に変化させることです .

工業生産方法: これらの阻害剤の工業生産方法には、通常、大規模な有機合成技術が用いられ、高スループットスクリーニングを使用して強力な阻害剤を特定します。 このプロセスには、阻害剤を設計および最適化するためのコンピュータープラットフォームの使用も含まれる場合があります .

化学反応の分析

反応の種類: D-アミノ酸オキシダーゼ阻害剤は、主にD-アミノ酸オキシダーゼ酵素によって触媒される酸化脱アミノ反応を受けます。 この反応は、基質からフラビンアデニンジヌクレオチド(FAD)補因子へのヒドリドの移動と、分子状酸素によるフラビンの再酸化を伴います .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、基質としてのD-アミノ酸と酸化剤としての分子状酸素が含まれます。 反応条件は通常、酵素の自然な環境を模倣するために、生理学的pHと温度を必要とします .

主要な生成物: 酸化脱アミノ反応の主要な生成物は、α-ケト酸、アンモニア、過酸化水素です .

4. 科学研究への応用

D-アミノ酸オキシダーゼ阻害剤は、幅広い科学研究への応用を持っています:

類似化合物との比較

Sodium Benzoate: A known D-Amino Acid Oxidase Inhibitor that has shown promise in clinical trials for treating schizophrenia.

Luvadaxistat (TAK-831): Another potent inhibitor that has been studied for its effects on cognitive function in schizophrenia.

Compound 30 (CPD30): A novel inhibitor that has demonstrated cognitive enhancement effects in animal models.

Uniqueness: D-Amino Acid Oxidase Inhibitors are unique in their ability to specifically target the enzyme D-Amino Acid Oxidase, leading to increased levels of D-amino acids such as D-serine. This specificity makes them valuable tools for studying the role of D-amino acids in various physiological processes and for developing new therapeutic strategies for neurological disorders .

特性

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDSACGRKBACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406887 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39793-31-2 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

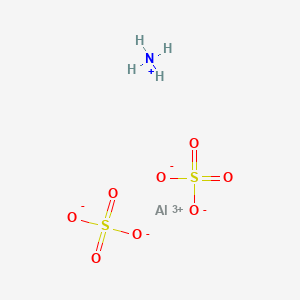

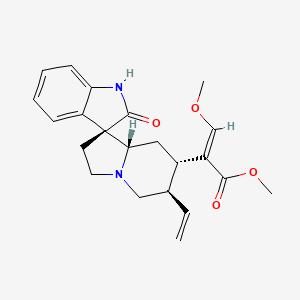

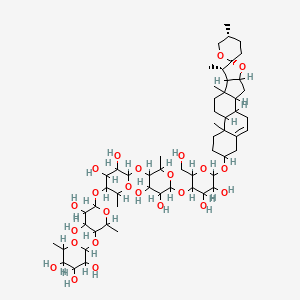

![2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile](/img/structure/B1230323.png)

![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)